molecular formula C17H25N7O4S B4813964 N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4813964
M. Wt: 423.5 g/mol
InChI Key: DIYIFMWYQXHREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole rings, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves several steps:

    Formation of Pyrazole Rings: The synthesis begins with the formation of the pyrazole rings. This can be achieved through the condensation of hydrazine with 1,3-dicarbonyl compounds under acidic conditions.

    Introduction of Methyl Groups: Methylation of the pyrazole rings is carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Final Coupling: The final step involves coupling the pyrazole and piperidine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
  • This compound

Uniqueness

The uniqueness of N4-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[1-methyl-5-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O4S/c1-22-11-12(9-19-22)8-18-17(26)15-14(10-20-23(15)2)21-16(25)13-4-6-24(7-5-13)29(3,27)28/h9-11,13H,4-8H2,1-3H3,(H,18,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYIFMWYQXHREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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